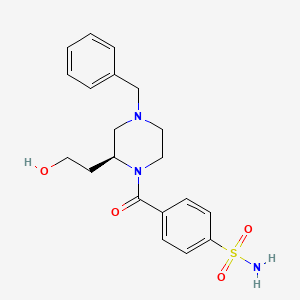
Human carbonic anhydrase II-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human carbonic anhydrase II-IN-1 is a compound that acts as an inhibitor of the enzyme carbonic anhydrase II. Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and ion transport. Inhibitors of carbonic anhydrase II, such as this compound, are of significant interest in scientific research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Human carbonic anhydrase II-IN-1 typically involves the use of organic synthesis techniques. One common method includes the reaction of sulfonamide derivatives with aromatic or heterocyclic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like 1,4-dioxane. The reaction mixture is refluxed at temperatures ranging from 90 to 120°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the final compound suitable for research and therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions
Human carbonic anhydrase II-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Human carbonic anhydrase II-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase II in physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and cancer.
Industry: Utilized in the development of carbon capture technologies and other industrial processes involving carbon dioxide hydration .
Mecanismo De Acción
Human carbonic anhydrase II-IN-1 exerts its effects by binding to the active site of carbonic anhydrase II, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the normal physiological functions of carbonic anhydrase II, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Human carbonic anhydrase II-IN-1 is compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Brinzolamide: Another inhibitor used for reducing intraocular pressure in glaucoma patients.
Dorzolamide: Similar to brinzolamide, used in ophthalmic solutions for glaucoma treatment.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for carbonic anhydrase II. It offers potential advantages in terms of potency and reduced side effects compared to other inhibitors .
Conclusion
This compound is a significant compound with diverse applications in scientific research and therapeutic fields. Its unique properties and mechanism of action make it a valuable tool for studying enzyme inhibition and developing new treatments for various medical conditions.
Propiedades
Fórmula molecular |
C20H25N3O4S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
4-[(2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m0/s1 |
Clave InChI |
UEDHBSMZUFBJAV-SFHVURJKSA-N |
SMILES isomérico |
C1CN([C@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
SMILES canónico |
C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


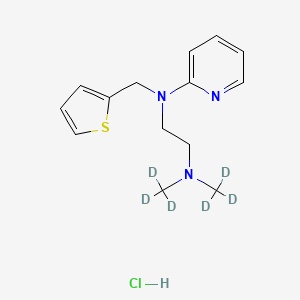
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)

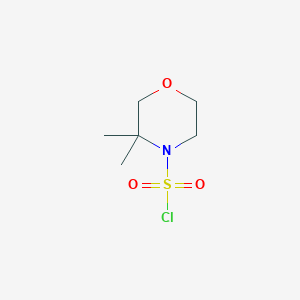

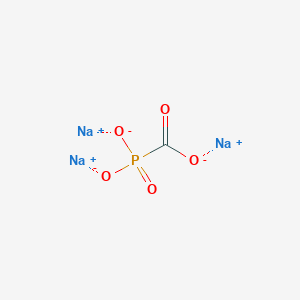
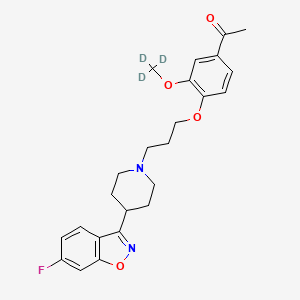

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)
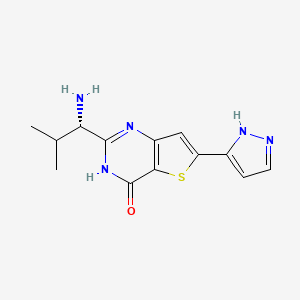
![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
